8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid
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Overview
Description
“8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[94002,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid” is a complex organic compound that features multiple functional groups, including dimethylamino groups and a tetrazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrazatricyclic core and the subsequent attachment of the dimethylamino propyl groups. Typical reaction conditions may include:
Formation of the Tetrazatricyclic Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Attachment of Dimethylamino Propyl Groups: This step may involve nucleophilic substitution reactions where dimethylamino propyl groups are introduced using reagents like dimethylamine and appropriate alkyl halides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the tetrazatricyclic core or the dimethylamino groups.
Substitution: The dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives of the tetrazatricyclic core.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Use in the development of probes for studying biological processes.
Medicine
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Use in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it may involve:
Molecular Targets: Interaction with specific enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one
- 3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one
Uniqueness
- Functional Groups : The presence of dimethylamino propyl groups and the tetrazatricyclic core makes it unique.
- Applications : Its potential applications in various fields, including medicinal chemistry and materials science, distinguish it from similar compounds.
Properties
CAS No. |
142300-97-8 |
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Molecular Formula |
C27H36N6O13 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid |
InChI |
InChI=1S/C21H30N6O.3C2H2O4/c1-24(2)13-7-15-26-17-9-5-11-22-19(17)20-18(10-6-12-23-20)27(21(26)28)16-8-14-25(3)4;3*3-1(4)2(5)6/h5-6,9-12H,7-8,13-16H2,1-4H3;3*(H,3,4)(H,5,6) |
InChI Key |
BJJXFMVEGCQZGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C3=C(C=CC=N3)N(C1=O)CCCN(C)C)N=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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